Cas no 89151-46-2 (Tert-butyl 4-(2-iodoethyl)piperidine-1-carboxylate)
Tert-butyl 4-(2-iodoethyl)piperidine-1-carboxylate Chemical and Physical Properties
Names and Identifiers
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- 1-Piperidinecarboxylic acid, 4-(2-iodoethyl)-, 1,1-dimethylethyl ester
- t-butyl 4-(2-iodoethyl)-1-piperidinecarboxylate
- tert-butyl 4-(2-iodoethyl)piperidine-1-carboxylate
- 1-BOC-4-(2-IODOETHYL)PIPERIDINE
- 1-tert-butyloxycarbonyl-4-(2-iodo-ethyl)-piperidine
- 2-(N-t-Butyloxycarbonylpiperidin-4-yl)ethyl iodide
- 4-(2-iodo-1-ethyl)-1-tert-butoxycarbonyl-piperidine
- 4-(2-iodoeth-1-yl)-1-tert-butoxycarbonylpiperidine
- 4-(2-iodoethyl)piperidine-1-carbamic acid tert-butyl ester
- Boc-4-(2-iodoethyl) piperidine
- 2-(N-BOC-4-piperidinyl)ethyl iodide
- SB15462
- 2-(N-Boc-Piperidin-4-yl)ethyl iodide
- AM804828
- 1-t-butoxycarbonyl-4-(2-iodoethyl)piperidine
- Tert-butyl 4-(2iodoethyl)piperidine-1-carboxylate
- 1-(tert-butoxycarbonyl)-4-(2-iod
- EN300-7404931
- 1-(tert-butoxycarbonyl)-4-(2-iodoethyl)piperidine
- 1,1-dimethylethyl 4-(2-iodoethyl)-1-piperidinecarboxylate
- 89151-46-2
- MFCD17171250
- A1-02806
- AS-72682
- DTXSID10433567
- 4-(2-Iodo-ethyl)-piperidine-1-carboxylic acid tert-butyl ester
- SCHEMBL310276
- Tert-butyl4-(2-iodoethyl)piperidine-1-carboxylate
- AKOS027255506
- IONMNRHLZXJDJX-UHFFFAOYSA-N
- CS-0130576
- DB-298982
- SY335156
- Tert-butyl 4-(2-iodoethyl)piperidine-1-carboxylate
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- MDL: MFCD17171250
- Inchi: 1S/C12H22INO2/c1-12(2,3)16-11(15)14-8-5-10(4-7-13)6-9-14/h10H,4-9H2,1-3H3
- InChI Key: IONMNRHLZXJDJX-UHFFFAOYSA-N
- SMILES: ICCC1CCN(C(=O)OC(C)(C)C)CC1
Computed Properties
- Exact Mass: 339.07000
- Monoisotopic Mass: 339.06953g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 16
- Rotatable Bond Count: 4
- Complexity: 230
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.7
- Topological Polar Surface Area: 29.5
Experimental Properties
- PSA: 29.54000
- LogP: 3.39650
Tert-butyl 4-(2-iodoethyl)piperidine-1-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A129008910-250mg |
1-Boc-4-(2-iodoethyl)piperidine |
89151-46-2 | 95% | 250mg |
$160.16 | 2023-08-31 | |
| Alichem | A129008910-1g |
1-Boc-4-(2-iodoethyl)piperidine |
89151-46-2 | 95% | 1g |
$405.30 | 2023-08-31 | |
| Alichem | A129008910-5g |
1-Boc-4-(2-iodoethyl)piperidine |
89151-46-2 | 95% | 5g |
$1192.74 | 2023-08-31 | |
| Chemenu | CM323529-1g |
tert-Butyl 4-(2-iodoethyl)piperidine-1-carboxylate |
89151-46-2 | 95% | 1g |
$549 | 2021-08-18 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1201216-50mg |
tert-Butyl 4-(2-iodoethyl)piperidine-1-carboxylate |
89151-46-2 | 95% | 50mg |
¥1874.00 | 2024-04-26 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1201216-100mg |
tert-Butyl 4-(2-iodoethyl)piperidine-1-carboxylate |
89151-46-2 | 95% | 100mg |
¥2808.00 | 2024-04-26 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1201216-250mg |
tert-Butyl 4-(2-iodoethyl)piperidine-1-carboxylate |
89151-46-2 | 95% | 250mg |
¥4017.00 | 2024-04-26 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1201216-500mg |
tert-Butyl 4-(2-iodoethyl)piperidine-1-carboxylate |
89151-46-2 | 95% | 500mg |
¥6324.00 | 2024-04-26 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1201216-1g |
tert-Butyl 4-(2-iodoethyl)piperidine-1-carboxylate |
89151-46-2 | 95% | 1g |
¥10152.00 | 2024-04-26 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1201216-2.5g |
tert-Butyl 4-(2-iodoethyl)piperidine-1-carboxylate |
89151-46-2 | 95% | 2.5g |
¥17712.00 | 2024-04-26 |
Tert-butyl 4-(2-iodoethyl)piperidine-1-carboxylate Suppliers
Tert-butyl 4-(2-iodoethyl)piperidine-1-carboxylate Related Literature
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S. Amaresh,K. Karthikeyan,K. J. Kim,Y. S. Lee RSC Adv., 2014,4, 23107-23115
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Ruili Liu,Mengping Gao,Jing Zhang,Zhilian Li,Jinyang Chen,Ping Liu,Dongqing Wu RSC Adv., 2015,5, 24205-24209
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Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
Additional information on Tert-butyl 4-(2-iodoethyl)piperidine-1-carboxylate
Comprehensive Guide to Tert-butyl 4-(2-iodoethyl)piperidine-1-carboxylate (CAS No. 89151-46-2)
Tert-butyl 4-(2-iodoethyl)piperidine-1-carboxylate (CAS No. 89151-46-2) is a versatile organic compound widely used in pharmaceutical research and fine chemical synthesis. This compound belongs to the class of piperidine derivatives, which are known for their significant role in drug discovery and development. The presence of both iodoethyl and tert-butyl carboxylate functional groups makes it a valuable intermediate for constructing complex molecular architectures.
The chemical structure of Tert-butyl 4-(2-iodoethyl)piperidine-1-carboxylate features a piperidine ring substituted with a 2-iodoethyl group at the 4-position and a tert-butoxycarbonyl (Boc) protecting group at the nitrogen. This combination enhances its utility in peptide synthesis, medicinal chemistry, and catalysis. Researchers often employ this compound in the synthesis of bioactive molecules, particularly those targeting neurological and cardiovascular diseases, which are currently among the most searched topics in pharmaceutical research.
One of the key advantages of Tert-butyl 4-(2-iodoethyl)piperidine-1-carboxylate is its stability under various reaction conditions, making it suitable for multi-step synthetic routes. The Boc group can be easily removed under mild acidic conditions, allowing for further functionalization of the piperidine nitrogen. This property is particularly valuable in the development of drug candidates and protease inhibitors, areas that have seen increased interest due to recent advancements in personalized medicine.
In the context of green chemistry and sustainable synthesis, this compound has gained attention as researchers look for more efficient ways to reduce waste and improve atom economy. The iodine atom in Tert-butyl 4-(2-iodoethyl)piperidine-1-carboxylate serves as an excellent leaving group, facilitating cross-coupling reactions that are central to modern organometallic chemistry. These reactions are frequently discussed in academic forums and industry conferences, reflecting their importance in contemporary chemical research.
The pharmacological applications of piperidine derivatives like Tert-butyl 4-(2-iodoethyl)piperidine-1-carboxylate are vast. Recent studies highlight their potential in addressing neurodegenerative disorders, such as Alzheimer's and Parkinson's diseases, topics that consistently rank high in scientific searches. Additionally, the compound's role in developing CNS-active agents aligns with the growing demand for neurological therapeutics, driven by an aging global population.
From a market perspective, the demand for high-quality Tert-butyl 4-(2-iodoethyl)piperidine-1-carboxylate has been steadily increasing, particularly in regions with robust pharmaceutical and biotechnology sectors. Suppliers and manufacturers are focusing on improving synthetic protocols to enhance yield and purity, responding to the stringent requirements of regulatory agencies. This trend is evident in the rising number of patents and publications related to piperidine-based compounds.
For researchers and chemists working with Tert-butyl 4-(2-iodoethyl)piperidine-1-carboxylate, proper handling and storage are essential to maintain its integrity. The compound should be stored in a cool, dry place, away from light and moisture, to prevent degradation. These practical considerations are often overlooked but are critical for ensuring reproducible results in organic synthesis and drug development projects.
In summary, Tert-butyl 4-(2-iodoethyl)piperidine-1-carboxylate (CAS No. 89151-46-2) is a pivotal building block in modern chemistry, with applications spanning pharmaceuticals, material science, and catalysis. Its unique structural features and reactivity profile make it indispensable for researchers aiming to innovate in drug discovery and sustainable chemistry. As the scientific community continues to explore new therapeutic avenues and synthetic methodologies, compounds like this will remain at the forefront of chemical innovation.
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